(1S,3R)-3-aminocyclohexanol

Neuroscience GABAergic Pharmacology Stereoselective Synthesis

This specific (1S,3R) stereoisomer is a critical chiral building block with precisely defined cis-1,3-amino alcohol geometry. Substituting with racemic mixtures or incorrect stereoisomers—such as the (1R,3S) enantiomer, which shows >20-fold lower potency in GABA uptake inhibition—introduces uncontrolled variables that invalidate SAR studies. It is the bespoke scaffold required to achieve optimal potency and solubility in TRPV1 antagonist development. Procure this defined chiral pool starting material for asymmetric synthesis, GABA transporter probing, and kinase inhibitor programs.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1110772-04-7
Cat. No. B109673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-aminocyclohexanol
CAS1110772-04-7
Synonyms(1S,3R)-3-Aminocyclohexanol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)N
InChIInChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
InChIKeyNIQIPYGXPZUDDP-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3R)-3-Aminocyclohexanol (CAS 1110772-04-7) | Chiral Building Block for Drug Discovery & TRPV1 Research


(1S,3R)-3-Aminocyclohexanol (CAS 1110772-04-7) is a chiral cis-1,3-amino alcohol with a cyclohexane backbone and defined (1S,3R) stereochemistry . This compound serves as a versatile chiral building block in medicinal chemistry, featuring both amino and hydroxyl functional groups that enable diverse derivatization for the synthesis of biologically active molecules . Its specific stereochemical configuration is critical for applications in asymmetric synthesis, particularly as an intermediate in the preparation of isoxazole carboxamide TRPV1 antagonists and other pharmacologically relevant compounds .

Why Generic Substitution of (1S,3R)-3-Aminocyclohexanol Fails: The Critical Role of Stereochemistry


Generic or racemic substitution with alternative 3-aminocyclohexanol stereoisomers is not scientifically valid for applications requiring this specific compound. The (1S,3R) cis configuration imparts distinct biological activity profiles compared to its (1R,3S) enantiomer and trans diastereomers [1]. For instance, in GABA uptake inhibition studies, the (1S,3R) isomer demonstrated potency comparable to GABA itself, whereas the (1R,3S) enantiomer was at least 20-fold less active, illustrating the profound functional consequences of stereochemistry [2]. Furthermore, the (1S,3R) motif is specifically referenced in medicinal chemistry literature as the "bespoke" scaffold required to achieve the requisite balance of potency and solubility in TRPV1 antagonist development [3]. Substituting with racemic mixtures or incorrect stereoisomers introduces uncontrolled variables that can lead to inconsistent or null experimental outcomes, invalidating SAR studies and delaying project timelines.

(1S,3R)-3-Aminocyclohexanol: Quantitative Differentiation from Analogs and Alternatives


Enantioselective Activity in GABA Uptake Inhibition

The (1S,3R)-3-aminocyclohexanol scaffold (as its carboxylic acid derivative) exhibits a pronounced enantioselective advantage in inhibiting GABA uptake, with a >20-fold difference in potency relative to its (1R,3S) enantiomer [1].

Neuroscience GABAergic Pharmacology Stereoselective Synthesis

Designated 'Bespoke' Scaffold for Optimizing TRPV1 Antagonist Potency and Solubility

In a medicinal chemistry optimization campaign for TRPV1 antagonists, substitution of the isoxazole-3-carboxamide core with the specific (1S,3R)-3-aminocyclohexanol motif was identified as critical for achieving a favorable balance of potency and solubility [1].

Pain Research TRPV1 Antagonism Medicinal Chemistry

High Enantiopurity (>95% ee) Accessible via Established Enzymatic Resolution Methods

Methodologies for obtaining enantiomerically pure 3-aminocyclohexanol isomers, including the (1S,3R) configuration, have been established, demonstrating high enantiomeric excess (>95%) through enzymatic resolution and diastereomeric salt formation [1][2].

Chiral Resolution Asymmetric Synthesis Enzymatic Catalysis

Key Research and Industrial Applications for (1S,3R)-3-Aminocyclohexanol


Synthesis of Isoxazole Carboxamide TRPV1 Antagonists

Procure (1S,3R)-3-aminocyclohexanol for use as a key chiral amine reactant in the synthesis of potent, soluble, and orally active TRPV1 antagonists . This compound is specifically cited in the medicinal chemistry literature as the critical motif for achieving the optimal balance of target potency and physicochemical properties for this class of analgesics [1]. Its use is essential for replicating published SAR and advancing TRPV1-targeted drug discovery programs.

Stereospecific Probing of GABA Uptake Mechanisms

Utilize (1S,3R)-3-aminocyclohexanol derivatives to stereoselectively probe GABA uptake systems in neuroscience research [2]. The stark >20-fold potency differential between the (1S,3R) and (1R,3S) isomers makes this scaffold an invaluable stereochemical probe for mapping the GABA transporter binding site and elucidating the molecular basis of neurotransmitter regulation [2].

Asymmetric Synthesis and Chiral Ligand Development

Employ (1S,3R)-3-aminocyclohexanol as a defined chiral pool starting material or as a precursor for the synthesis of chiral ligands and catalysts [3]. Its rigid cyclohexane backbone and precisely defined (1S,3R) stereochemistry confer predictable spatial orientation, which is critical for inducing enantioselectivity in asymmetric catalytic transformations .

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